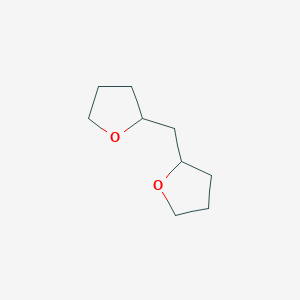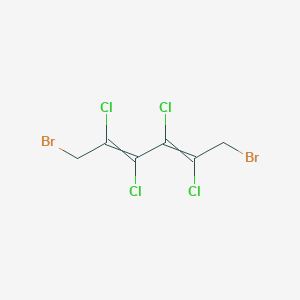
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a hexadiene backbone. This compound is notable for its unique structure, which includes multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene typically involves the bromination and chlorination of hexadiene derivatives. One common method includes the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific reaction conditions to achieve the desired halogenation . The reaction is often carried out in a solvent such as dichloromethane at controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of multiple double bonds.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Bromine (Br2): and : Used for halogenation reactions.
Catalysts: Such as iron(III) chloride (FeCl3) to facilitate halogenation.
Solvents: Dichloromethane (CH2Cl2) is commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives, which can be further utilized in organic synthesis and industrial applications .
科学的研究の応用
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include halogenation of proteins, nucleic acids, and other cellular components .
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Another halogenated compound with similar bromine substitutions.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Shares structural similarities with multiple bromine atoms.
Uniqueness
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is unique due to its combination of bromine and chlorine atoms on a hexadiene backbone, which imparts distinct chemical properties and reactivity compared to other halogenated compounds .
特性
CAS番号 |
1725-72-0 |
|---|---|
分子式 |
C6H4Br2Cl4 |
分子量 |
377.7 g/mol |
IUPAC名 |
1,6-dibromo-2,3,4,5-tetrachlorohexa-2,4-diene |
InChI |
InChI=1S/C6H4Br2Cl4/c7-1-3(9)5(11)6(12)4(10)2-8/h1-2H2 |
InChIキー |
MEWKMNWAPCQURE-UHFFFAOYSA-N |
正規SMILES |
C(C(=C(C(=C(CBr)Cl)Cl)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



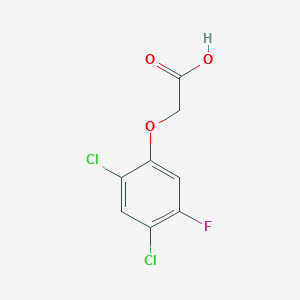
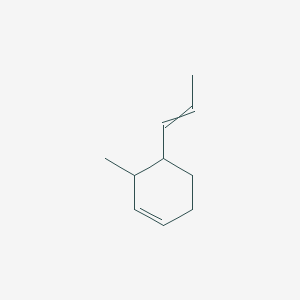
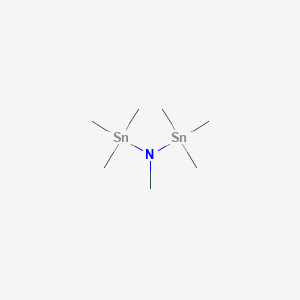
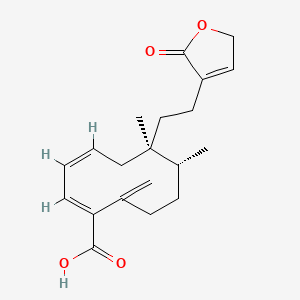
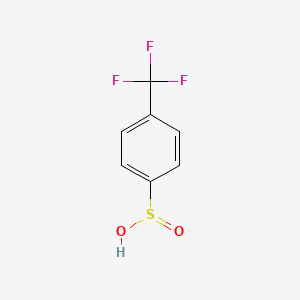
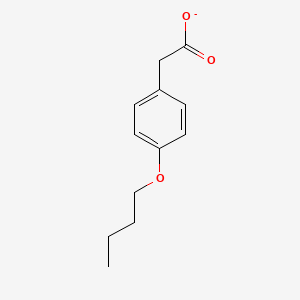
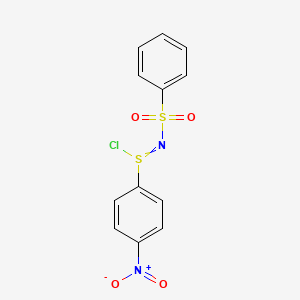
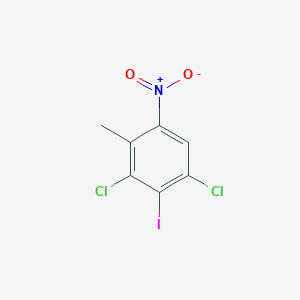
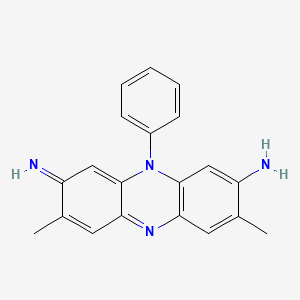
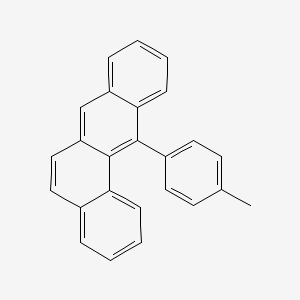
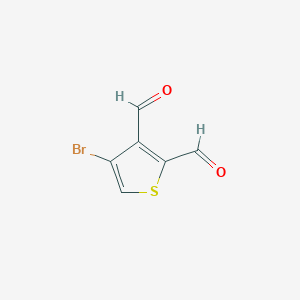
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
